REACTION_CXSMILES
|
[CH:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])([CH3:3])[CH3:2].[CH2:11]1[O:15][CH:12]1[CH2:13][CH3:14].[C:16]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[OH:26])([CH3:19])([CH3:18])C.C1OC1C>>[CH:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])([CH3:3])[CH3:2].[CH:16]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[O:26][CH2:11][CH:12]([OH:15])[CH2:13][CH3:14])([CH3:18])[CH3:19]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C1C(CC)O1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(CCCC1)OCC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |